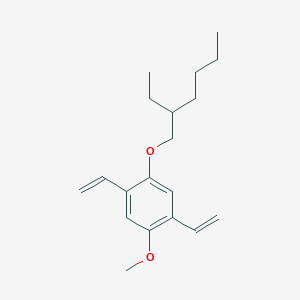![molecular formula C22H16N2O4 B12551652 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine CAS No. 142890-90-2](/img/structure/B12551652.png)
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is a complex organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups attached to a pyrazine ring via ethenyl linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine typically involves the following steps:
Preparation of 2-(2H-1,3-benzodioxol-5-yl)ethanal: This intermediate can be synthesized from 1,3-benzodioxole through a series of reactions, including formylation and subsequent reduction.
Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 2,6-diaminopyrazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
化学反応の分析
Types of Reactions
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethenyl linkers can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in the linker and core structure.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Contains a similar benzodioxole group but has an acrylaldehyde linker.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Features a benzodioxole group with a different core structure.
Uniqueness
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is unique due to its dual benzodioxole groups attached to a pyrazine ring, which imparts distinct chemical and physical properties. This structure allows for diverse applications in various scientific fields, setting it apart from other similar compounds.
特性
CAS番号 |
142890-90-2 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
2,6-bis[2-(1,3-benzodioxol-5-yl)ethenyl]pyrazine |
InChI |
InChI=1S/C22H16N2O4/c1(15-3-7-19-21(9-15)27-13-25-19)5-17-11-23-12-18(24-17)6-2-16-4-8-20-22(10-16)28-14-26-20/h1-12H,13-14H2 |
InChIキー |
ZTBGAUFXGFZZHV-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CN=CC(=N3)C=CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


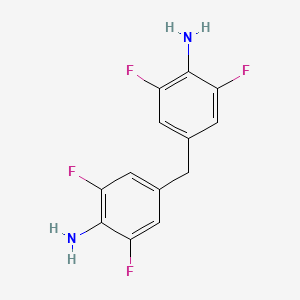
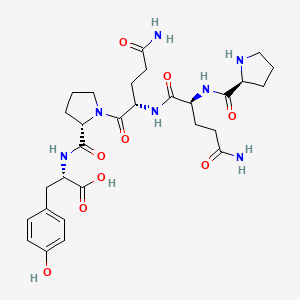
![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
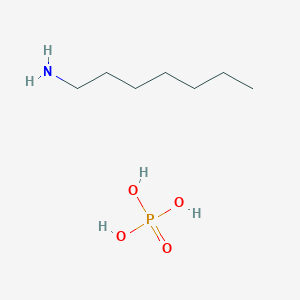
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
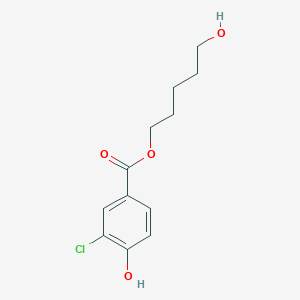

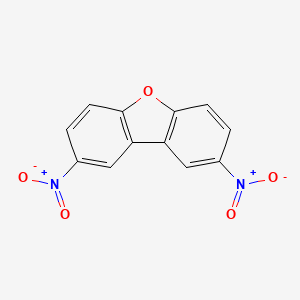
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
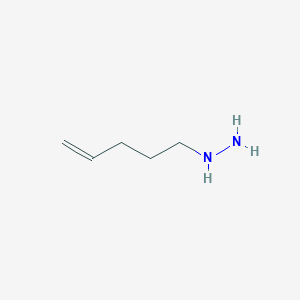
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
